Anti-Proliferative Potency in EGFR-Mutant NSCLC: PKM2/PDK1-IN-1 Versus Shikonin and Gefitinib
PKM2/PDK1-IN-1 (compound E5) exhibited an IC50 of 1.51 μmol/L against the EGFR-mutant NSCLC cell line H1975 in a cell viability assay. This represents a 3-fold improvement in potency over the lead compound shikonin (IC50 = 4.56 μmol/L) and a 17-fold improvement over the positive control gefitinib (IC50 = 25.56 μmol/L) [1]. The 2-methyl substitution on the benzene ring of E5 was identified as the key structural feature driving this enhanced activity [1].
| Evidence Dimension | Anti-proliferative activity (IC50) against EGFR-mutant NSCLC H1975 cells |
|---|---|
| Target Compound Data | IC50 = 1.51 μmol/L |
| Comparator Or Baseline | Shikonin (SK): IC50 = 4.56 μmol/L; Gefitinib: IC50 = 25.56 μmol/L |
| Quantified Difference | 3-fold more potent than shikonin; 17-fold more potent than gefitinib |
| Conditions | H1975 EGFR-mutant NSCLC cell line; cell viability assay (incubation conditions per primary reference) |
Why This Matters
This direct within-study comparison demonstrates that PKM2/PDK1-IN-1 provides substantially greater anti-proliferative potency than both the natural product scaffold and the clinically used EGFR-TKI, making it a more effective chemical probe for NSCLC glucose metabolism studies.
- [1] Lin H, Han H, Yang M, Wen Z, Chen Q, Ma Y, Wang X, Wang C, Yin T, Wang X, Lu G, Chen H, Qi J, Yang Y. PKM2/PDK1 dual-targeted shikonin derivatives restore the sensitivity of EGFR-mutated NSCLC cells to gefitinib by remodeling glucose metabolism. Eur J Med Chem. 2023 Mar 5;249:115166. View Source
